molecular formula C28H37NO7 B608104 Ingenol disoxate CAS No. 1383547-60-1

Ingenol disoxate

Cat. No.: B608104
CAS No.: 1383547-60-1
M. Wt: 499.6 g/mol
InChI Key: GLIUZQUNUNICGS-XUBYYPQFSA-N
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Description

Ingenol disoxate is a novel derivative of ingenol, specifically a 4-isoxazolecarboxylate ester of ingenol. It has been developed to improve the chemical stability and therapeutic efficacy of its predecessor, ingenol mebutate. This compound is primarily used for the treatment of actinic keratosis and other non-melanoma skin cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ingenol disoxate involves the esterification of ingenol with 3,5-diethylisoxazole-4-carboxylic acid. The process begins with the preparation of the acid chloride by reacting 3,5-diethylisoxazole-4-carboxylic acid with oxalyl chloride in the presence of dimethylformamide and dichloromethane. This intermediate is then reacted with ingenol to form this compound .

Industrial Production Methods: In an industrial setting, this compound is prepared by dissolving ingenol in benzyl alcohol, followed by the addition of isopropanol. The resulting solution is then mixed with an aqueous citrate buffer to form a hydroalcoholic gel, which is the final product used for therapeutic applications .

Chemical Reactions Analysis

Ingenol disoxate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Ingenol disoxate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Ingenol mebutate
  • Ingenol-3-angelate
  • Ingenol-5,20-diacetate

Ingenol disoxate stands out due to its enhanced stability and efficacy, making it a promising compound for therapeutic applications.

Properties

CAS No.

1383547-60-1

Molecular Formula

C28H37NO7

Molecular Weight

499.6 g/mol

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 3,5-diethyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C28H37NO7/c1-7-18-20(19(8-2)36-29-18)25(33)35-24-13(3)11-27-14(4)9-17-21(26(17,5)6)16(23(27)32)10-15(12-30)22(31)28(24,27)34/h10-11,14,16-17,21-22,24,30-31,34H,7-9,12H2,1-6H3/t14-,16+,17-,21+,22-,24+,27+,28+/m1/s1

InChI Key

GLIUZQUNUNICGS-XUBYYPQFSA-N

SMILES

CCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C

Isomeric SMILES

CCC1=C(C(=NO1)CC)C(=O)O[C@H]2C(=C[C@@]34[C@@]2([C@@H](C(=C[C@H](C3=O)[C@H]5[C@H](C5(C)C)C[C@H]4C)CO)O)O)C

Canonical SMILES

CCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ingenol disoxate;  LEO43204;  LEO 43204;  LEO-43204.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ingenol disoxate
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Ingenol disoxate
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Ingenol disoxate
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Ingenol disoxate
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Ingenol disoxate

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